molecular formula C13H19N3O4 B8610222 tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate

tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate

Cat. No.: B8610222
M. Wt: 281.31 g/mol
InChI Key: RYVXZZISRJIPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate is an organic compound with a complex structure that includes a pyridine ring, a carbamate group, and a methoxy(methyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloropyridine with tert-butyl carbamate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxy(methyl)amine in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating certain diseases or conditions.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10-8-9(6-7-14-10)11(17)16(4)19-5/h6-8H,1-5H3,(H,14,15,18)

InChI Key

RYVXZZISRJIPIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-N-methoxy-N-methylisonicotinamide (16-1, 500 mg, 2.49 mmole) in dry dioxane (5 ml) was added Cs2CO3 (1.22 g, 3.74 mmole), Xanthphos (216 mg, 0.37 mmole (Kranenburg, M. et. al. Organometallics 1995, 14, 3081-3089)), Pd2(dba)3 (114 mg, 0.12 mmole), and tert-butylcarbamate (350 mg, 2.99 mmole) then the mixture was heated to reflux. After 18 hr the mixture was cooled to RT., diluted with H2O, and extracted with EtOAc (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated. Flash column chromatography (50% EtOAc/hexanes) gave the titled compound as a pale yellow solid. 1H-NMR (500 MHz, CDCl3) δ8.31 (d, 1H, J=5.13 Hz), 8.16 (bs, 1H), 7.74 (s, 1H), 7.12 (d, 1H, J=5.13 Hz), 3.61 (s, 3H), 3.34 (s, 3H), 1.53 (s, 9H); MS (ES) (M+H)+282.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.